molecular formula C14H12ClN3S B028404 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole CAS No. 103312-62-5

2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Cat. No. B028404
M. Wt: 289.8 g/mol
InChI Key: NKBICFMRRCFCFT-UHFFFAOYSA-N
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Description

2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzo[d]imidazoles, which are heterocyclic aromatic organic compounds. These compounds are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. However, our focus will be strictly on the scientific aspects of its synthesis, molecular structure analysis, chemical reactions, and properties, excluding any drug-related uses or dosage information.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives, including compounds similar to 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, can be achieved through various methods. One efficient route involves the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in a water medium, utilizing thiamine hydrochloride as a catalyst. This method highlights the advantages of using inexpensive catalysts, easy workup, and environmental friendliness due to the use of water as the solvent (Liu, Lei, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques. For example, a study on 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives provided comprehensive 1H NMR characterization, solving ambiguous assignments and providing significant data on tautomeric equilibrium, hydrogen bonds, and conformational aspects of the molecules (Barni et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving benzimidazole derivatives are diverse and can lead to various biologically active compounds. For instance, the synthesis of certain benzothiazole and triazole derivatives demonstrated the reactivity of benzimidazole-related compounds, leading to products with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry , specifically in the synthesis of anti-ulcer drugs .

Summary of the Application

“2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole” is used in the synthesis of Rabeprazole , a Proton-pump inhibitor used for treating conditions like heartburn, acid reflux, and GORD (gastro-oesophageal reflux disease) . The compound is involved in the synthesis of impurities and metabolites of Rabeprazole .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of Rabeprazole sulfone-N-oxide . The synthesis involves adding m-CPBA to a solution of “2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole” in dichloromethane at a temperature of 10°C .

Results or Outcomes

The synthesis results in the formation of impurities and metabolites of Rabeprazole, which are important for the bulk manufacturers of the drug and useful for the analytical development of the drug and regulatory agencies .

Synthesis of Rabeprazole Impurities

Specific Scientific Field

This application is also in the field of Pharmaceutical Chemistry , specifically in the synthesis of impurities of anti-ulcer drugs .

Summary of the Application

The compound is used in the synthesis of various impurities of Rabeprazole . These impurities are not available in the market and are highly useful to companies producing Rabeprazole .

Methods of Application or Experimental Procedures

The synthesis involves adding m-CPBA to a solution of “2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole” in dichloromethane at a temperature of 10°C .

Results or Outcomes

The synthesis results in the formation of various impurities of Rabeprazole . These impurities are important for the bulk manufacturers of the drug and useful for the analytical development of the drug and regulatory agencies .

The compound is also used in the synthesis of various impurities of Rabeprazole . These impurities are not available in the market and are highly useful to companies producing Rabeprazole . The synthesis involves adding m-CPBA to a solution of “2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole” in dichloromethane at a temperature of 10°C . The synthesis results in the formation of various impurities of Rabeprazole . These impurities are important for the bulk manufacturers of the drug and useful for the analytical development of the drug and regulatory agencies .

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. However, related compounds such as “methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate” have safety information available3.


Future Directions

The future directions of this compound are not explicitly mentioned in the search results. However, related compounds such as “1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone” have been used as intermediates for preparing COX-2 inhibitors, pharmaceutically active compounds having analgesic and anti-inflammatory action5.


Please note that the information provided is based on the available search results and may not be fully accurate or complete. For a more comprehensive analysis, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

2-[(4-chloro-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-10(15)6-7-16-13(9)8-19-14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBICFMRRCFCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468008
Record name 2-{[(4-Chloro-3-methylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
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Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

CAS RN

103312-62-5
Record name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(((4-Chloro-3-methyl-2-pyridinyl)methyl)thio)-1H-benzimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(4-Chloro-3-methylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole
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Record name 2-{[(4-chloro-3-methylpyridin-2-yl)methyl]thio}-1H-benzimidazole
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Synthesis routes and methods

Procedure details

For example, 4-chloro-2-chloromethyl-3-methylpyridinium chloride could be reacted with 1H-benzimidazole-2-thiol according to the procedure described under Example 12 to give 2-[(4-chloro-3-methyl-2-pyridinyl)methylthio]-1H-benzimidazole. Conversion of this product with, for instance, 1,1-dideuterio-3-methoxy-1-propanol or 1,1-dideuterio-2,2,2-trifluoroethanol following the protocol described under Example 14 would then give rise to formation of 2-[(4-(1,1-dideuterio-3-methoxyprop-1-oxy)-3-methyl-2-pyridinyl)methylthio]-1H-benzimidazole and 2-[(4-(1,1-dideuterio-2,2,2-trifluoroethoxy)-3-methyl-2-pyridinyl)methylthio]-1H-benzimidazole, respectively. Finally, oxidation of these compounds according to the procedure used in Example 46 would provide rac-2-[(4-(1,1-dideuterio-3-methoxypropan-1-oxy)-3-methyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole and rac-2-[(4-(1,1-dideuterio-2,2,2-trifluoroethoxy)-3-methyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole, respectively.
Name
4-chloro-2-chloromethyl-3-methylpyridinium chloride
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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